4-Amino-3-methoxybenzaldehyde

Catalog No.
S1923086
CAS No.
90151-40-9
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-methoxybenzaldehyde

CAS Number

90151-40-9

Product Name

4-Amino-3-methoxybenzaldehyde

IUPAC Name

4-amino-3-methoxybenzaldehyde

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3

InChI Key

GNSWIAYWYINAGV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N
  • Organic Synthesis: The presence of the amino and methoxy groups on the aromatic ring suggests potential uses as a building block in organic synthesis. These functional groups can participate in various reactions for the creation of more complex molecules [].
  • Medicinal Chemistry: Aromatic aldehydes with amine functionalities can exhibit interesting biological activities. 4-Amino-3-methoxybenzaldehyde could be investigated for its potential medicinal properties, although further research would be required to determine its efficacy and safety [].
  • Material Science: Aromatic aldehydes can be used as precursors in the development of polymers and other functional materials. The combination of amine and methoxy groups in 4-Amino-3-methoxybenzaldehyde might offer unique properties for material design, but more studies are needed in this area [].

4-Amino-3-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₉NO₂. Its structure features a benzene ring substituted with an aldehyde group (CHO) at one position, an amino group (NH₂) at another, and a methoxy group (OCH₃) adjacent to the amino group. This arrangement creates a unique electronic environment due to the proximity of the electron-donating methoxy group and the electron-withdrawing amino group, which can influence its chemical reactivity and biological properties .

Typical of aldehydes and amines. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming imines or other derivatives.
  • Reduction: The aldehyde group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating methoxy and electron-withdrawing amino groups.

These reactions are significant for synthesizing more complex molecules in organic chemistry .

Research indicates that 4-Amino-3-methoxybenzaldehyde exhibits notable biological activities. It has been studied for:

  • Anticancer Properties: Some derivatives of this compound show selective activity against certain cancer cell lines, suggesting potential as a therapeutic agent .
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects against cellular damage.

The biological mechanisms are still under investigation, but its structural features suggest it may interact with various biological targets .

Several synthesis methods for 4-Amino-3-methoxybenzaldehyde have been documented:

  • Nitration and Reduction: Starting from 3-methoxybenzoic acid, nitration followed by reduction can yield the amino compound.
  • Formylation of Amino Compounds: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or by using Vilsmeier-Haack reaction conditions.
  • Mukaiyama Aldol Reaction: This method employs a Mukaiyama aldol reaction to introduce the aldehyde functionality efficiently .

These methods allow for the synthesis of 4-Amino-3-methoxybenzaldehyde in varying yields and purities, depending on the specific conditions used.

4-Amino-3-methoxybenzaldehyde has several applications in different fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive functional groups.
  • Organic Synthesis: This compound is utilized in various organic synthesis pathways to create more complex molecules.
  • Material Science: It may also find applications in developing new materials owing to its unique chemical properties.

These applications highlight its versatility within both industrial and research contexts .

Interaction studies involving 4-Amino-3-methoxybenzaldehyde focus on its binding affinity and reactivity with biological macromolecules. Preliminary studies suggest that it may interact with proteins and enzymes, potentially influencing their activity. Further research is needed to elucidate these interactions fully and determine their implications for drug design and development .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Amino-3-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity Index
3-Amino-4-methoxybenzaldehydeSimilar benzene ring with amino and methoxy groups0.89
Methyl 3-amino-4-methoxybenzoateEster derivative with similar functional groups0.86
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehydeDihydro derivative with additional cyclic structure0.77
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Hydroxyl group instead of amino group0.74

The uniqueness of 4-Amino-3-methoxybenzaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .

XLogP3

0.9

Wikipedia

4-Amino-3-methoxybenzaldehyde

Dates

Modify: 2023-08-16

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